molecular formula C12H14N2O B13290076 [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol

[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B13290076
M. Wt: 202.25 g/mol
InChI Key: CZPCGNADQDTLOO-UHFFFAOYSA-N
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Description

[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol (CAS 1783369-91-4) is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 . It belongs to the pyrazolone family, a structural motif of significant interest in medicinal chemistry due to its association with a wide spectrum of biological activities . Researchers value this core structure for developing novel drug-like candidates aimed at various biological targets . The pyrazolone scaffold is a key element in several FDA-approved drugs and is extensively studied for its potential as antimicrobial, antitumor, central nervous system (CNS), and anti-inflammatory agents . Structure-Activity Relationship (SAR) studies are crucial in this field, guiding medicinal chemists in synthesizing analogues with enhanced potency and better therapeutic profiles . The primary synthetic route for such pyrazolones typically involves the condensation of hydrazines with β-ketoester compounds . As a building block in discovery research, this compound can serve as a critical intermediate for the exploration of new therapeutic entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

[3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C12H14N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-7,15H,8H2,1-2H3

InChI Key

CZPCGNADQDTLOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. This reaction is catalyzed by sodium acetate at room temperature. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pyrazole-based compounds with potential biological activities .

Biology: The compound has been studied for its potential biological activities, including antioxidant and anticancer properties. It has shown cytotoxic effects on various human cell lines, making it a candidate for further investigation in cancer research .

Medicine: In medicinal chemistry, pyrazole derivatives are explored for their therapeutic potential. This compound, in particular, has been evaluated for its radical scavenging activity and cytotoxic properties, which could be beneficial in developing new drugs .

Mechanism of Action

The mechanism of action of [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol involves its interaction with molecular targets in cells. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These pathways are crucial for its cytotoxic effects and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol 1: 4-methylphenyl; 3: pyridinyl C16H15N3O 265.316 Pyridine nitrogen enhances polarity and hydrogen-bonding potential.
(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol 1: 4-methylphenyl; 3: methylthiophenyl C18H18N2OS 310.42 Sulfur atom increases lipophilicity; potential for metabolic oxidation.
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol 1: methyl; 3: phenyl C11H12N2O 188.23 Simpler structure; lower molecular weight for enhanced bioavailability.
{4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridin-2-yl}methanol 1: pyridin-2-yl; 3: 4-fluorophenyl C15H12FN3O 269.27 Fluorine improves metabolic stability and electronegativity.
(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol 1: methyl; 3: chloro + methylthio C13H15ClN2OS 298.84 Chloro and thioether groups enhance reactivity and bioactivity.

Biological Activity

[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as pharmacology and agriculture.

Chemical Structure and Synthesis

The structure of this compound features a pyrazole ring substituted with a methyl group and a 4-methylphenyl group, along with a methanol functional group. The synthesis typically involves:

  • Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
  • Substituent Introduction : Methylphenyl and methanol groups are introduced via electrophilic aromatic substitution or reduction reactions.

Anticancer Properties

Research indicates that compounds with pyrazole structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell types, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies reveal that this compound may possess similar properties, potentially acting through modulation of specific biological pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Effects

The compound's structural features may also contribute to anti-inflammatory activity. Pyrazole derivatives have been studied for their ability to reduce inflammation in cellular models, suggesting that this compound could be effective in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes that regulate metabolic pathways.
  • Receptor Modulation : Binding to receptors involved in cell signaling, influencing processes such as apoptosis and cell cycle progression.

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored as a potential therapeutic agent for various conditions, particularly cancers and inflammatory diseases .

Agricultural Chemistry

The compound's efficacy in biological systems makes it a candidate for agrochemical formulations aimed at pest control while minimizing environmental impact .

Case Studies

A recent study highlighted the synthesis and evaluation of several pyrazole derivatives, including this compound. The findings demonstrated significant antiproliferative effects against cancer cell lines, reinforcing the potential of pyrazole-based compounds in drug development .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanolContains methylthio groupAnticancer activity
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-4-yl)methanolLacks methylthio groupModerate activity
1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-ylethanolEthanol instead of methanolReduced efficacy

Q & A

Q. What are the standard synthetic protocols for [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol, and how is purity optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis or functionalization, is a common route . Refluxing in xylene with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment and methanol recrystallization, ensures high purity . Purity optimization involves repeated washing with water, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary methods. For instance, X-ray studies reveal dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen-bonding patterns . Diffraction data refinement with riding models for H-atoms ensures structural accuracy .

Q. How can common functional groups in this compound be modified for enhanced reactivity?

The methanol group can undergo esterification or oxidation. Mannich reactions with amines or thiols introduce nitrogen- or sulfur-containing substituents . For example, coupling with phenylhydrazine in ethanol/acetic acid yields pyrazole derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or mass spectra can arise from tautomerism or impurities. Combining experimental data (e.g., IR, UV-Vis) with Density Functional Theory (DFT) calculations validates structural assignments . Recrystallization from ethanol or methanol removes impurities, as demonstrated in purification of related pyrazole-carboxylic acids .

Q. What computational methods predict the reactivity and electronic properties of this compound?

DFT calculations at the B3LYP/6-31G(d,p) level model electronic transitions, HOMO-LUMO gaps, and charge distribution . These studies correlate with experimental UV-Vis spectra and guide modifications for desired electronic properties.

Q. How do reaction conditions influence the scalability of synthesis without compromising yield?

Prolonged reflux (e.g., 16 hours in ethanol with stannous chloride) ensures complete reduction of nitro groups in precursors . Scaling requires optimizing solvent volume (e.g., 30 mL ethanol per 1 g precursor) and maintaining inert atmospheres to prevent oxidation .

Q. What mechanistic insights exist for cyclocondensation reactions in pyrazole synthesis?

Cyclocondensation proceeds via enolate formation from β-ketoesters, followed by nucleophilic attack by hydrazine derivatives. Kinetic studies suggest rate-limiting steps depend on solvent polarity and temperature . Acid catalysis (e.g., glacial acetic acid) accelerates ring closure .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsReference
CyclocondensationEthyl acetoacetate, DMF-DMA, reflux
PurificationMethanol recrystallization
FunctionalizationPhenylhydrazine, ethanol/acetic acid

Q. Table 2: Spectroscopic Techniques for Characterization

TechniqueApplicationReference
X-ray crystallographyDihedral angle measurement
DFT calculationsHOMO-LUMO gap analysis
NMR spectroscopyConfirmation of substituent positions

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